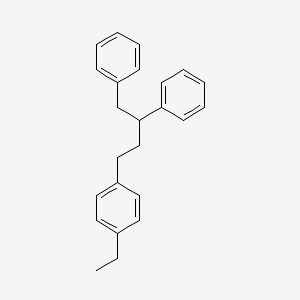
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3,4-diphenylbutyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- typically involves the alkylation of benzene with 3,4-diphenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Benzene+3,4-diphenylbutyl chlorideAlCl3Benzene, 1-(3,4-diphenylbutyl)-4-ethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) with FeCl3 catalyst, nitration with HNO3 and H2SO4, alkylation with alkyl halides and AlCl3.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(3,4-diphenylbutyl)-4-methyl-
- Benzene, 1-(3,4-diphenylbutyl)-4-propyl-
- Benzene, 1-(3,4-diphenylbutyl)-4-butyl-
Uniqueness
Benzene, 1-(3,4-diphenylbutyl)-4-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of the 3,4-diphenylbutyl group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
62131-82-2 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-(3,4-diphenylbutyl)-4-ethylbenzene |
InChI |
InChI=1S/C24H26/c1-2-20-13-15-21(16-14-20)17-18-24(23-11-7-4-8-12-23)19-22-9-5-3-6-10-22/h3-16,24H,2,17-19H2,1H3 |
InChI Key |
VRTJBTZBHZXOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















